molecular formula C20H18N2O5 B11949970 N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853330-25-3

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11949970
CAS No.: 853330-25-3
M. Wt: 366.4 g/mol
InChI Key: AARGKZIFXVSCBY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

N 4 Methoxyphenyl 3 5 3 nitrophenyl furan 2 yl propanamide\text{N 4 Methoxyphenyl 3 5 3 nitrophenyl furan 2 yl propanamide}

The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival.

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cell signaling and regulation of gene expression. Inhibition of GSK-3 has been linked to reduced cancer cell growth and increased apoptosis in malignant cells .
  • Antioxidant Properties : The presence of methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress in cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)8.0Induction of apoptosis via GSK-3 inhibition
HCT-116 (Colon)6.5Cell cycle arrest
A549 (Lung)10.2Inhibition of angiogenesis

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL
Bacillus cereus16 µg/mL

These results suggest that the compound possesses broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .

Case Studies

  • Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential for development as an anticancer agent .

Properties

CAS No.

853330-25-3

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23)

InChI Key

AARGKZIFXVSCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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